

# Thermodynamic data for Molybdenum hexafluoride

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## Compound of Interest

Compound Name: Molybdenum hexafluoride

CAS No.: 7783-77-9

Cat. No.: B1676692

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Technical Whitepaper: Thermodynamic Profile and Handling of **Molybdenum Hexafluoride** ( )

Executive Summary

**Molybdenum hexafluoride** (

) is a volatile, high-valency transition metal fluoride characterized by extreme reactivity and a narrow liquidus range near ambient temperature. While primarily recognized in the semiconductor industry for chemical vapor deposition (CVD) and in the nuclear sector for uranium enrichment purification,

holds a critical niche in the life sciences sector: the enrichment of Molybdenum-98/99 isotopes for radiopharmaceutical precursors ( generators).

This guide provides a rigorous thermodynamic framework for researchers and process engineers. It synthesizes calorimetric data, phase equilibria, and hydrolysis kinetics to establish

safe, self-validating handling protocols. The proximity of its triple point (

) to standard laboratory temperatures necessitates precise thermal regulation to prevent uncontrolled phase changes and subsequent pressure excursions.

## Part 1: Fundamental Thermodynamic Parameters

The thermodynamic stability of

is defined by its high enthalpy of formation, yet it remains kinetically labile toward hydrolysis. The following data sets are consolidated from calorimetric and spectroscopic standards (NIST, JANAF).

**Table 1: Standard Thermodynamic Properties (298.15 K)**

Property	Symbol	Value	Units	Phase
Enthalpy of Formation				Gas
				Liquid
Standard Entropy				Gas
				Liquid
Heat Capacity				Gas
				Liquid
Gibbs Energy of Formation				Gas

“

*Analytic Insight: The large negative*

indicates that the Mo-F bond is thermodynamically very stable. However, the difference between liquid and gas enthalpies (

) is relatively low, facilitating rapid volatilization—a critical factor in inhalation toxicity risks.

**Table 2: Phase Transition Data**

Transition	Temperature ( )	Pressure ( )	Notes
Melting Point	(		Solid
	)		Liquid
Boiling Point	(		Liquid
	)		Gas
Triple Point			Coexistence of S/L/G

## Part 2: Phase Equilibria and Vapor Pressure

For process engineers designing enrichment centrifuges or CVD manifolds, the vapor pressure curve is the primary safety constraint.

is unique because its triple point is essentially "room temperature" for many labs.

Operational Hazard: If a storage cylinder at

(solid phase) is rapidly warmed to

(liquid phase), the internal pressure doubles from ~300 Torr to ~550 Torr.

## Vapor Pressure Equations

The vapor pressure ( in Torr) as a function of temperature ( in ) is described by the Antoine-type correlations derived from Cady & Hargreaves [1].

1. Solid Phase (

):

[1]

2. Liquid Phase (

):



*Protocol Validation: To verify the purity of a*

sample non-destructively, measure the vapor pressure at exactly (ice bath). The theoretical pressure should be 148 Torr. Deviations indicate contamination with (higher pressure) or oxyfluorides (lower pressure).

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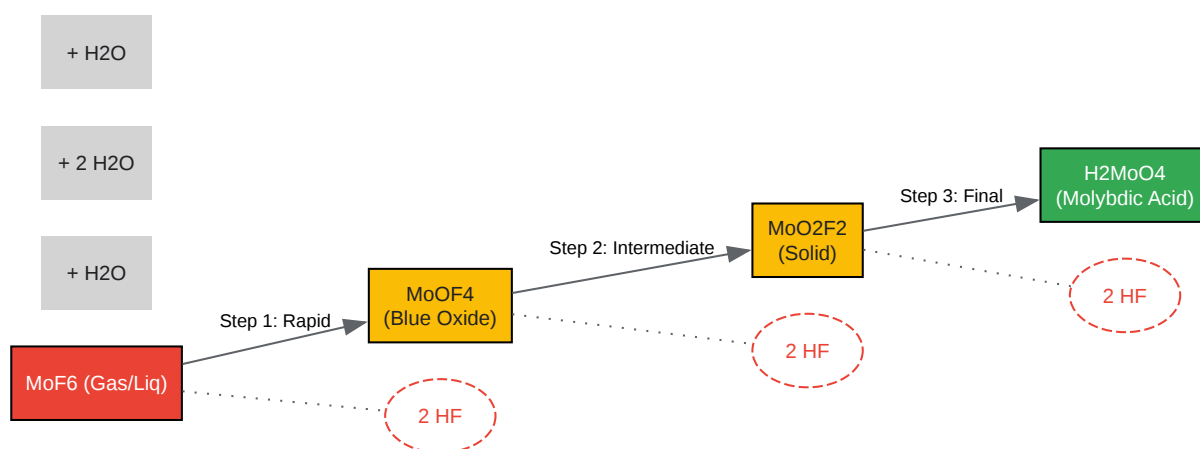
## Part 3: Chemical Reactivity & Hydrolysis Mechanism

The primary danger in handling is not the compound itself, but its violent hydrolysis. Unlike (which is inert),

possesses a highly electrophilic central metal atom susceptible to nucleophilic attack by water.

The Hydrolysis Cascade: Upon contact with atmospheric moisture,

does not simply "dissolve"; it undergoes a stepwise degradation releasing Hydrogen Fluoride ( ).[2] This reaction is exothermic, potentially accelerating the volatilization of the remaining toxic bulk material.



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Figure 1: Stepwise hydrolysis of **Molybdenum Hexafluoride**. Note that every step releases anhydrous HF, the primary toxicity vector.

Safety Implication: The formation of "Blue Oxide" (

) on fittings or tubing is a visual indicator of a leak.

is solid but volatile; its presence suggests seal failure [2].

## Part 4: Synthesis and Purification Protocol

For research involving isotope separation (e.g., enriching

or

for medical cyclotrons), high-purity

is required. The standard synthesis involves direct fluorination.[3]

Reaction:

Experimental Workflow:

- Dehydration: The entire manifold must be passivated with gas to remove adsorbed moisture.

- Fluorination: Molybdenum powder is placed in a nickel or Monel reactor.

is introduced. The reaction is highly exothermic; temperature control is vital to prevent sintering of the Mo powder, which inhibits complete conversion.

- Cold Trapping: The effluent gas passes through a trap at

(Dry Ice/Acetone).

condenses (white solid), while excess

passes through.

- Purification (Distillation): The crude product contains

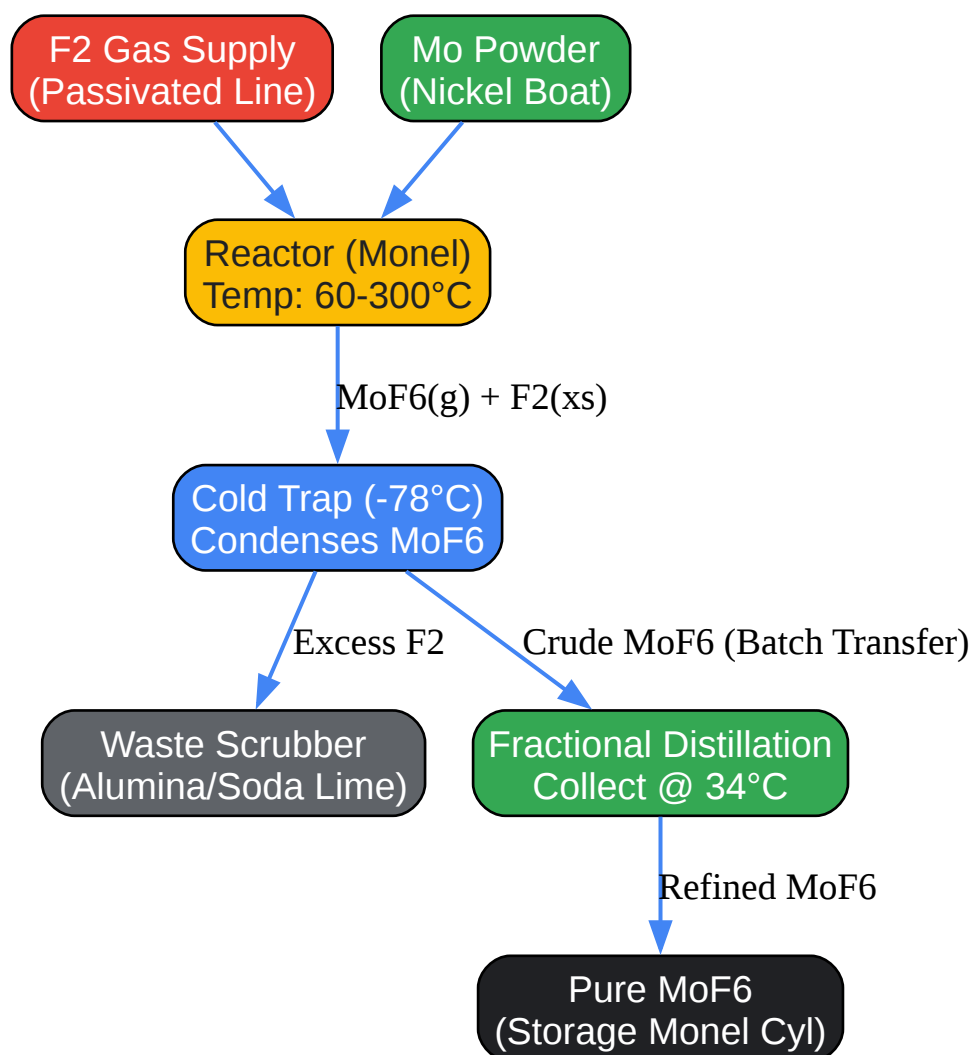
(if

leaked) and

. Fractional distillation is performed.

is collected in the fraction boiling at

. [2][4]



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Figure 2: Synthesis and purification manifold for high-purity MoF6 production.

## Part 5: Application in Radiopharmaceutical Development

While

is not a drug, it is a critical intermediate in the supply chain for Nuclear Medicine.

Isotope Enrichment Context: Technetium-99m (

) is used in ~40 million medical scans annually. It is generated from the decay of Molybdenum-99 (

).

- Problem: Natural Molybdenum contains only ~24%

(the target for neutron capture to make

) or ~9.6%

(for cyclotron production).

- Solution: Natural Mo is converted to

gas.[3] This gas is spun in centrifuges (similar to uranium enrichment) to separate the isotopes based on the slight mass difference.

- Relevance: Drug development professionals working on alternative supply chains for

(to bypass aging nuclear reactors) utilize

enrichment routes to create high-specific-activity targets for cyclotrons [3].

Handling for Biological Researchers: If

is used as a fluorinating reagent in medicinal chemistry (to introduce fluorine into organic molecules):

- Solvent Compatibility: Never use protic solvents. Use anhydrous HF or perfluorinated solvents.
- Quenching: Quench reactions by pouring onto excess anhydrous NaF or KF, not water, to capture HF as bifluoride salts before neutralization.

## References

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